molecular formula C15H25N3O B5618750 [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol

[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol

Cat. No.: B5618750
M. Wt: 263.38 g/mol
InChI Key: YQPAMHDKSIMYEC-KGLIPLIRSA-N
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Description

[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is a complex organic compound with a piperidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Addition of the Dimethylamino Group: The dimethylamino group is introduced via reductive amination, where a dimethylamine source reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The dimethylamino group can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified piperidine derivatives.

    Substitution Products: Compounds with different amine or functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular mechanisms in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,5R)-5-[(methylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
  • [(3S,5R)-5-[(ethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
  • [(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-3-ylmethyl)piperidin-3-yl]methanol

Uniqueness

[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol is unique due to its specific stereochemistry and functional groups. The presence of the dimethylamino group and the pyridin-2-ylmethyl group at specific positions on the piperidine ring confers distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(3S,5R)-5-[(dimethylamino)methyl]-1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-17(2)8-13-7-14(12-19)10-18(9-13)11-15-5-3-4-6-16-15/h3-6,13-14,19H,7-12H2,1-2H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPAMHDKSIMYEC-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CC(CN(C1)CC2=CC=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H]1C[C@@H](CN(C1)CC2=CC=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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